6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol
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Overview
Description
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with a formyl group and a hydroxyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and phenol.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(2-Fluoro-3-methoxyphenyl)-2-carboxyphenol.
Reduction: 6-(2-Fluoro-3-methoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxyphenylboronic acid: Similar structure with a boronic acid group instead of a formyl group.
3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: Contains similar fluoro and methoxy groups on a phenyl ring.
Uniqueness
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-12-7-3-5-10(13(12)15)11-6-2-4-9(8-16)14(11)17/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHQEWFXOVCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685169 |
Source
|
Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-08-7 |
Source
|
Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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